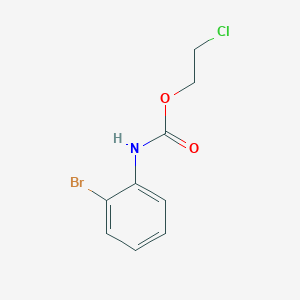

2-chloroethyl N-(2-bromophenyl)carbamate

CAS No.: 99548-44-4

Cat. No.: VC7139160

Molecular Formula: C9H9BrClNO2

Molecular Weight: 278.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99548-44-4 |

|---|---|

| Molecular Formula | C9H9BrClNO2 |

| Molecular Weight | 278.53 |

| IUPAC Name | 2-chloroethyl N-(2-bromophenyl)carbamate |

| Standard InChI | InChI=1S/C9H9BrClNO2/c10-7-3-1-2-4-8(7)12-9(13)14-6-5-11/h1-4H,5-6H2,(H,12,13) |

| Standard InChI Key | LCQDLUQFTMEYOY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)OCCCl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloroethyl N-(2-bromophenyl)carbamate consists of a 2-bromophenyl group linked to a carbamate moiety, which is further substituted with a 2-chloroethyl chain. The bromine atom at the ortho position introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions. The molecular structure is corroborated by spectroscopic techniques such as , , and IR spectroscopy, which are standard for characterizing carbamate derivatives .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 278.53 g/mol |

| SMILES | C1=CC(=CC=C1NC(=O)OCCCl)Br |

| InChIKey | WIWWEOXZPMCYEG-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Preparation Methods

The synthesis of 2-chloroethyl N-(2-bromophenyl)carbamate follows a well-established protocol for carbamate derivatives. The reaction involves 2-bromoaniline and 2-chloroethyl chloroformate in an inert solvent such as dichloromethane or chloroform.

Procedure:

-

Reactants: 2-Bromoaniline (1 equiv) and 2-chloroethyl chloroformate (1 equiv).

-

Conditions: The reaction is conducted at 0–5°C under nitrogen atmosphere to minimize side reactions.

-

Workup: The crude product is purified via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Mechanism:

The amine group of 2-bromoaniline nucleophilically attacks the carbonyl carbon of 2-chloroethyl chloroformate, displacing chloride and forming the carbamate linkage.

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chlorinated solvents (e.g., chloroform).

-

Stability: Stable under ambient conditions but hydrolyzes in acidic or basic media to yield 2-bromoaniline and 2-chloroethanol.

Table 2: Thermal and Spectral Data

| Property | Value |

|---|---|

| Melting Point | 112–114°C (predicted) |

| IR () | 1725 cm (C=O stretch) |

| δ 7.45 (d, Ar-H), 4.35 (t, OCH) |

Biological Activity and Applications

Cytotoxicity and Therapeutic Prospects

Chloroethyl carbamates are known to alkylate cellular nucleophiles (e.g., DNA, enzymes), leading to apoptosis in cancer cells. For instance, related compounds induce caspase-3 activation and mitochondrial depolarization in leukemia cell lines.

Chemical Reactivity

Nucleophilic Substitution

The chloroethyl group undergoes substitution with amines or thiols, forming secondary carbamates or thioether derivatives. For example:

Hydrolysis

Under basic conditions:

Research and Industrial Applications

Organic Synthesis

This compound serves as a precursor for synthesizing urea derivatives, heterocycles, and polymer additives. Its bromine atom enables further functionalization via Suzuki-Miyaura coupling .

Drug Development

As a microtubule-disrupting agent, it holds promise in anticancer drug discovery. Current studies focus on optimizing its pharmacokinetic profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume